Pemetrexed disodium is a synthetic compound classified as an antifolate drug. Antifolates are a class of antimetabolites that interfere with the synthesis of folate, a vitamin crucial for cell growth and division. This compound is widely used in scientific research due to its ability to inhibit key enzymes involved in folate metabolism. This disruption of folate-dependent metabolic processes, essential for cell replication, makes pemetrexed disodium a valuable tool for researchers studying cell growth, proliferation, and cancer. []
Pemetrexed disodium is a chemotherapeutic agent primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. It is a multi-targeted antifolate that inhibits several enzymes involved in purine and pyrimidine synthesis, making it effective against rapidly dividing cancer cells. The compound is classified as an antimetabolite and is often marketed under the brand name Alimta.
Pemetrexed disodium is synthesized from various chemical precursors, including diethyl L-glutamate and 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. These precursors undergo a series of chemical reactions to produce the final compound.
Pemetrexed disodium falls under the category of antifolates, which are compounds that interfere with the metabolism of folate. This classification is crucial for understanding its mechanism of action and therapeutic applications.
The synthesis of pemetrexed disodium typically involves a multi-step process:
The synthesis can be modified to enhance yield and purity by employing different solvents and reaction conditions. For instance, using sodium methoxide under anhydrous conditions has been reported to yield pemetrexed disodium in an amorphous form, which may have implications for its stability and solubility .
Pemetrexed disodium has a complex molecular structure characterized by multiple functional groups that contribute to its activity as an antifolate. The molecular formula is , indicating the presence of sodium ions in its disodium salt form.
The structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. For example, two-dimensional nuclear magnetic resonance experiments have been utilized to confirm the structure and identify impurities formed during synthesis .
Pemetrexed disodium can undergo various chemical reactions typical for antifolates, including hydrolysis and interactions with other biochemical substrates. The formation of impurities during synthesis can also lead to additional side reactions that may affect the purity and efficacy of the final product.
Impurities such as diastereoisomers can arise from the basic hydrolysis of intermediates during synthesis. Analytical methods such as high-performance liquid chromatography are essential for monitoring these impurities and ensuring product quality .
Pemetrexed disodium exerts its antitumor effects by inhibiting key enzymes involved in nucleotide synthesis:
Studies have shown that pemetrexed's mechanism involves competitive inhibition at multiple sites, making it particularly effective against various tumors .
Pemetrexed disodium appears as a white to off-white crystalline powder. Its solubility in water is significant due to its ionic nature in the disodium salt form.
The compound has a melting point typically around 200 °C when hydrated. Its stability is influenced by pH levels, with optimal stability observed at neutral to slightly basic conditions.
Characterization techniques such as differential scanning calorimetry and powder X-ray diffraction provide insights into its thermal properties and crystallinity .
Pemetrexed disodium is primarily used in oncology for treating:
Additionally, ongoing research explores its potential in combination therapies with other agents to improve treatment outcomes in various cancers .
Pemetrexed disodium, chemically designated as disodium (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioate, features a complex molecular architecture critical to its antineoplastic activity. The molecule comprises three key domains: (1) a 6,5-bicyclic pyrrolo[2,3-d]pyrimidine core serving as a folate mimic, (2) a para-substituted benzoyl linker, and (3) an L-glutamate moiety enabling cellular uptake via folate transporters [4] [9]. The disodium salt formation occurs at the α- and γ-carboxylate groups of the glutamyl residue, enhancing aqueous solubility essential for intravenous administration [7].
Stereochemical integrity at the C2 position (S-configuration) is mandatory for biological activity, as the (R)-enantiomer (designated Impurity E) exhibits significantly reduced target affinity [2]. Two-dimensional NMR analyses confirm proton assignments, particularly the labile N-H protons within the pyrrolopyrimidine ring (δ 10.5–11.2 ppm), while mass spectrometry reveals a characteristic [M+H]+ ion at m/z 427.4 for the free acid form [1] [2].
Table 1: Key Structural Descriptors of Pemetrexed Disodium
Parameter | Value/Description |
---|---|
Empirical Formula (Anhydrous) | C₂₀H₁₉N₅Na₂O₆ |
Molecular Weight (Anhydrous) | 471.37 g/mol |
Heptahydrate Formula | C₂₀H₁₉N₅Na₂O₆·7H₂O |
Heptahydrate MW | 597.49 g/mol |
CAS Registry (Heptahydrate) | 357166-29-1 |
Stereochemistry | (S)-configuration at glutamate C2 |
UV λₘₐₓ | 243 nm (ε = 18,700 M⁻¹cm⁻¹) |
The industrial synthesis employs a convergent strategy coupling two advanced intermediates: 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2) and diethyl L-glutamate (4) [2]. The critical peptide bond formation utilizes 2-chloro-4,6-dimethoxytriazine (CDMT) with N-methylmorpholine (NMM) as an activating agent, generating an active ester intermediate (3) that reacts with 4 to yield the protected diester (5) (Scheme 1). This intermediate is isolated as a crystalline p-toluenesulfonate salt (5a) to facilitate purification [2] [6].
Subsequent saponification of 5a under controlled alkaline conditions (NaOH or KOH) affords pemetrexed diacid (1), followed by pH adjustment to 8.0–8.5 using sodium hydroxide or methoxide to precipitate the disodium salt. Crystalline heptahydrate forms dominate pharmaceutical production, though amorphous forms are accessible via anhydrous deprotonation with sodium methoxide in methanol [2] [3] [6].
Scheme 1: Key Synthetic Route to Pemetrexed Disodium
Process-related impurities arise from synthesis intermediates, side reactions, and stereochemical compromises. Six critical impurities (A–F) are structurally characterized and controlled per ICH guidelines (threshold: 0.10% for doses <2 g/day) [1] [2]:
Analytical control employs HPLC with ion-pairing (e.g., octane sulfonate) or hydrophilic interaction chromatography (HILIC), coupled with MS detection for structural confirmation. Method validation confirms specificity, accuracy (90–110%), and detection limits ≤0.03% [1] [9].
Table 2: Major Process-Related Impurities in Pemetrexed Disodium
Impurity | Name/Structure | Origin | Control Strategy |
---|---|---|---|
A | N1-Methylpemetrexed | Alkylation during coupling | Limit CDMT excess; Purge via crystallization |
B/C | Diastereomeric dimers | Ester-amide exchange | Optimize coupling time/temperature |
D | γ-Glutamyl dipeptide analog | α-Ethyl glutamate contaminant | Purify diethyl glutamate starting material |
E | (R)-Enantiomer | Racemization or D-glutamate impurity | Chiral HPLC monitoring |
7 | N,N-Dimethylformamidine adduct | DMF solvent reaction | Avoid DMF in critical steps |
Pemetrexed disodium heptahydrate (1a·7H₂O) is a yellow-to-green crystalline solid with high hygroscopicity. It exhibits pH-dependent solubility: freely soluble in water (≥100 mg/mL at 25°C), sparingly soluble in ethanol (<1 mg/mL), and insoluble in acetonitrile or chloroform [3] [7]. The solid-state stability is compromised by hydration state changes, while aqueous solutions degrade via three primary pathways:
Thermal analyses (DSC/TGA) reveal a multi-stage dehydration profile: heptahydrate loses ~21% weight (theoretical H₂O loss: 21.1%) upon heating to 120°C, followed by decomposition above 220°C [3]. Solution stability studies (24h, 25°C) confirm optimal stability at pH 7–8, with degradation exceeding 5% at pH <4 or >10. Photostability testing per ICH Q1B mandates light-protected packaging [3] [6].
Table 3: Physicochemical Properties of Pemetrexed Disodium
Property | Value/Condition | Method |
---|---|---|
Water Solubility | ≥100 mg/mL (25°C) | USP Titrimetry |
pKa Values | 3.1 (carboxyl), 4.8 (carboxyl), 6.2 (amine) | Potentiometric titration |
Partition Coefficient (log P) | -1.7 (octanol/water) | Shake-flask |
Crystal System (Heptahydrate) | Orthorhombic | PXRD |
Melting Point (decomp.) | >220°C | DSC |
Refractive Index | [α]D²⁵ = +15.5° (c=1, H₂O) | Polarimetry |
Pemetrexed disodium exhibits complex hydration behavior with three characterized solid forms: amorphous, hemipentahydrate (2.5 H₂O), and heptahydrate (7 H₂O) [3] [6]. The heptahydrate (Form III) is thermodynamically stable under ambient conditions (25°C, 40–60% RH) and displays a distinctive PXRD pattern with peaks at 5.8°, 11.5°, 17.3° 2θ [3] [6]. The hemipentahydrate (Form II), obtained via crystallization from ethanol/water mixtures below 15°C, converts to heptahydrate above 80% RH within 72 hours [3].
The amorphous form, prepared by lyophilization or anhydrous neutralization, shows superior dissolution kinetics but higher hygroscopicity. Accelerated stability studies (40°C/75% RH) confirm amorphous conversion to heptahydrate within 2 weeks, while chemical purity remains >99% [3]. Two novel pemetrexed diacid polymorphs (Forms 1 and 2) serve as precursors for high-purity amorphous disodium salt: Form 1 (needle-like crystals) and Form 2 (prismatic crystals) exhibit distinct DSC endotherms at 195°C and 205°C, respectively [3]. Hydration transitions are monitored by dynamic vapor sorption (DVS), showing heptahydrate stability between 20–80% RH, while the hemipentahydrate absorbs additional water above 80% RH to form heptahydrate [3] [6].
Table 4: Hydrate Forms of Pemetrexed Disodium
Form | Water Content | Stability Profile | PXRD Peaks (2θ) | Applications |
---|---|---|---|---|
Heptahydrate | 21.1% w/w | Stable at 25°C/60% RH for >24 months | 5.8°, 11.5°, 17.3° | Marketed API (Alimta®) |
Hemipentahydrate | 10.5% w/w | Converts to heptahydrate at >80% RH | 6.2°, 12.8°, 19.1° | Process intermediate |
Amorphous | ≤2% w/w | Converts to hydrate at >75% RH; Chemically stable | Halos at 15–30° 2θ | Rapid-dissolution formulations |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7